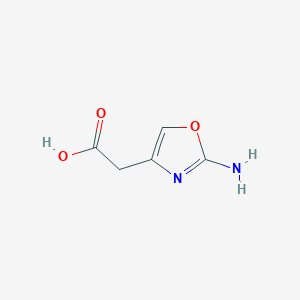
2-(2-Aminooxazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminooxazol-4-yl)acetic acid is a heterocyclic organic compound containing both nitrogen and oxygen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminooxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with glyoxylic acid under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminooxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring. These derivatives can exhibit diverse chemical and biological properties .
Aplicaciones Científicas De Investigación
2-(2-Aminooxazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-(2-Aminooxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the functional groups attached to it. It can also interact with receptors and other biomolecules, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.
2-Aminobenzoxazole: Contains a benzene ring fused to the oxazole ring.
2-Aminothiazole-4-carboxylate: Contains a carboxylate group attached to the thiazole ring .
Uniqueness
2-(2-Aminooxazol-4-yl)acetic acid is unique due to the presence of both amino and carboxyl groups attached to the oxazole ring. This combination of functional groups allows for diverse chemical reactivity and the potential for forming various derivatives with unique properties. Additionally, the presence of the oxazole ring imparts specific electronic and steric characteristics that can influence the compound’s biological activity .
Propiedades
Fórmula molecular |
C5H6N2O3 |
|---|---|
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
2-(2-amino-1,3-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O3/c6-5-7-3(2-10-5)1-4(8)9/h2H,1H2,(H2,6,7)(H,8,9) |
Clave InChI |
SPSOPRDXHBKLRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(O1)N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865313.png)
![2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one](/img/structure/B12865320.png)

![1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865331.png)
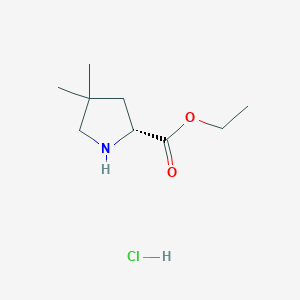


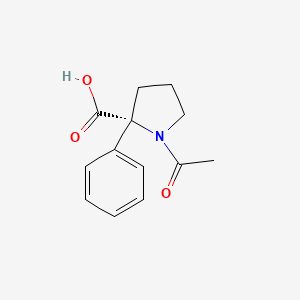
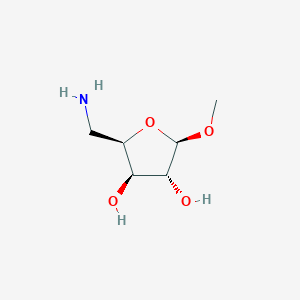
![6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12865368.png)

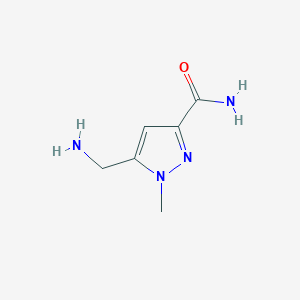
![tert-Butyl 3-[(2,4-dimethoxyphenyl)methyl]-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12865381.png)
